SR-3029: A Potent Inhibitor of Casein Kinase 1δ/ε with Significant Antiproliferative Activity in Cancer
SR-3029: A Potent Inhibitor of Casein Kinase 1δ/ε with Significant Antiproliferative Activity in Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on SR-3029, a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CK1 family of kinases in oncology.
Core Executive Summary
SR-3029 is a small molecule inhibitor demonstrating significant antiproliferative effects across a range of cancer cell lines, including melanoma, breast, pancreatic, and bladder cancers, as well as lymphomas.[1][2][3] Its primary mechanism of action involves the inhibition of CK1δ and CK1ε, leading to the disruption of key oncogenic signaling pathways.[1][4] In solid tumors, particularly breast cancer, SR-3029 has been shown to suppress the Wnt/β-catenin signaling pathway.[5][6][7] In hematological malignancies like lymphoma, its anticancer activity is linked to the inhibition of translation initiation.[2][8] Preclinical studies in xenograft models have demonstrated the in vivo efficacy of SR-3029 in reducing tumor growth, highlighting its potential as a therapeutic agent.[1][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of SR-3029 from various preclinical studies.
Table 1: Inhibitory Activity of SR-3029 against Target Kinases
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| CK1δ | 44 | 97 | SR-3029 is a potent, ATP-competitive inhibitor.[9] |
| CK1ε | 260 | 97 | Exhibits selectivity for CK1δ and CK1ε.[1][4][9] |
| CDK4/cyclin D1 | 576 | - | Off-target activity.[9] |
| CDK4/cyclin D3 | 368 | - | Off-target activity.[9] |
| CDK6/cyclin D1 | 428 | - | Off-target activity.[9] |
| CDK6/cyclin D3 | 427 | - | Off-target activity.[9] |
| FLT3 | 3000 | - | Weak off-target activity.[6][9] |
Table 2: Antiproliferative Activity of SR-3029 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Notes |
| A375 | Melanoma | 86 | [9][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5-70 | Highly sensitive due to CK1δ overexpression.[6] |
| Multiple Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | Varies | Sensitivity correlates with CK1δ expression.[3] |
| Multiple Bladder Cancer Cell Lines | Bladder Cancer | Varies | Sensitivity correlates with CK1δ expression.[3] |
| Z-138 | Lymphoma | Not specified | Potently kills lymphoma cell lines.[2] |
| MCF7 | Breast Cancer | Less potent activity | Low expression of CK1δ.[9] |
| T47D | Breast Cancer | Less potent activity | Low expression of CK1δ.[9] |
| MCF10A | Non-tumorigenic Breast Epithelial | Less potent activity | Low expression of CK1δ.[9] |
Mechanism of Action and Signaling Pathways
SR-3029's antiproliferative effects are mediated through distinct mechanisms depending on the cancer context.
In Solid Tumors (e.g., Breast Cancer):
In breast cancer cells with high expression of CK1δ, SR-3029 primarily disrupts the canonical Wnt/β-catenin signaling pathway.[5][6][7] Inhibition of CK1δ leads to a reduction in the nuclear accumulation of β-catenin, thereby inhibiting the transcription of Wnt target genes such as CCND1 (encoding Cyclin D1), MYC, and CD44.[6] This ultimately leads to cell cycle arrest and apoptosis.[5][6]
Caption: SR-3029 inhibits CK1δ, preventing β-catenin stabilization and nuclear translocation in the Wnt pathway.
In Hematological Malignancies (e.g., Lymphoma):
In lymphoma cells, SR-3029's mechanism is distinct from that in solid tumors. It acts as a key regulator of translation initiation.[2][8] Inhibition of CK1δ by SR-3029 leads to reduced phosphorylation of 4E-BP1 and p70S6K, which are critical components of the mTORC1 signaling pathway that controls protein synthesis.[2][8] This results in the repression of the translation of key oncogenes like C-MYC, ultimately leading to cell death.[2][8]
References
- 1. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SR 3029 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]
- 5. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 6. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
